molecular formula C12H9F2N3O B8771092 3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide CAS No. 582323-17-9

3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide

Cat. No.: B8771092
CAS No.: 582323-17-9
M. Wt: 249.22 g/mol
InChI Key: GDCRUNGEGSEXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C12H9F2N3O and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

582323-17-9

Molecular Formula

C12H9F2N3O

Molecular Weight

249.22 g/mol

IUPAC Name

3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C12H9F2N3O/c1-7-15-5-9(6-16-7)17-12(18)8-2-3-10(13)11(14)4-8/h2-6H,1H3,(H,17,18)

InChI Key

GDCRUNGEGSEXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trimethylboroxine (27 μL, 0.19 mmol), Pd(dppf)2Cl2 (22 mg, 0.019 mmol), Cs2CO3 (185 mg, 0.57 mmol) and N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (H) (50 mg, 0.19 numol) in dioxane (1 mL)/H2O (0.1 mL) was heated at 110–130° C. (bath temperature) for 1 h. The crude reaction mixture was filtered through a pad of celite and concentrated under reduced pressure. Purification of the crude material by column chromatography (hexanes/EtOAc) gave the desired product as white solid (27 mg, 57%).
Quantity
27 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.